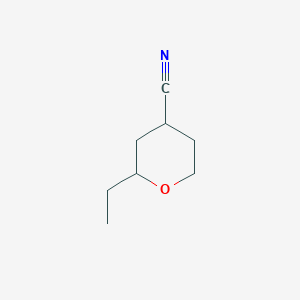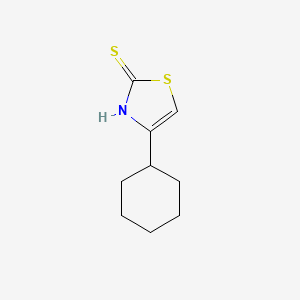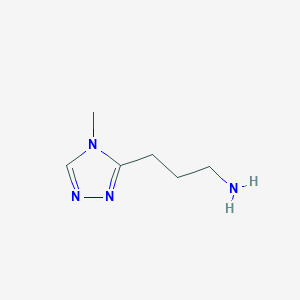
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、トリアゾール類に属する化学化合物です。トリアゾール類は、3つの窒素原子を含む5員環状複素環式化合物です。この特定の化合物は、プロパン-1-アミン基に結合した4-メチル-1,2,4-トリアゾール環の存在を特徴としています。
製造方法
合成経路と反応条件
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンの合成は、通常、4-メチル-4H-1,2,4-トリアゾールと適切なプロパン-1-アミン誘導体の反応によって行われます。 一般的な方法の1つは、4-メチル-4H-1,2,4-トリアゾール-3-チオールを使用する方法であり、これは臭化エチル酢酸と反応して、[(4-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]酢酸エチルを生成します 。この中間体は、適切な条件下でプロパン-1-アミン誘導体とさらに反応させることで、目的の化合物を得ることができます。
工業生産方法
この化合物の工業生産方法は、上記で説明したのと同様の反応経路を用いた大規模合成を含む場合があります。試薬、溶媒、反応条件は、スケーラビリティ、収率、および費用対効果のために最適化されます。安全性対策と環境への配慮も、工業現場では不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable propan-1-amine derivative. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with a propan-1-amine derivative under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings.
化学反応の分析
反応の種類
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物またはその他の酸化生成物を形成するために酸化することができます。
還元: 還元反応は、化合物をその還元形に変換することができます。
置換: トリアゾール環は、1つまたは複数の置換基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(酸化に使用する過酸化水素など)、還元剤(還元に使用する水素化ホウ素ナトリウムなど)、さまざまな求核剤(置換反応に使用する)などがあります。温度、圧力、溶媒の選択などの反応条件は、目的の変換を達成するように調整されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はトリアゾール酸化物を生成する可能性があり、置換反応はトリアゾール環にさまざまな官能基を導入することができます。
科学的研究の応用
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、幅広い科学研究で応用されています。
作用機序
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンの作用機序は、特定の分子標的および経路との相互作用を含みます。 たとえば、生物系では、アポトーシスを誘導することによって癌細胞の増殖を阻害する可能性があります 。この化合物のトリアゾール環は、酵素や受容体と相互作用して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。
類似化合物との比較
類似化合物
4-メチル-4H-1,2,4-トリアゾール-3-チオール: この化合物は構造が似ていますが、プロパン-1-アミン基の代わりにチオール基を持っています.
3-ブロモ-2-メチル-6-(4H-1,2,4-トリアゾール-4-イル)ピリジン: 臭素とピリジン環を持つ別のトリアゾール誘導体です.
独自性
3-(4-メチル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-アミンは、トリアゾール環とプロパン-1-アミン基の特定の組み合わせによって独特です。この構造的特徴は、さまざまな研究および工業用途にとって価値のある、独特の化学的および生物学的特性を付与します。
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChIキー |
HKIVZMPMDHNWNR-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


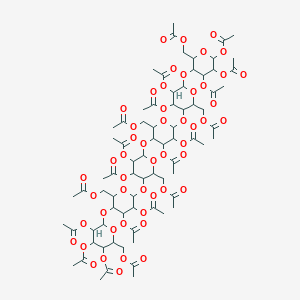
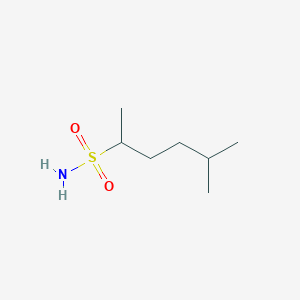
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
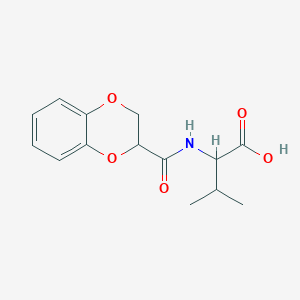

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
